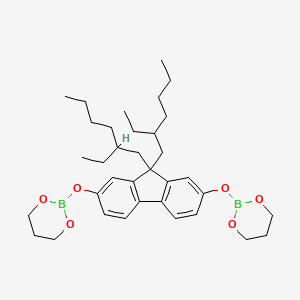
2,2'-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2’-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane)” is a complex organic compound that features a fluorene core substituted with ethylhexyl groups and dioxaborinane moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane)” typically involves the following steps:
Synthesis of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with 2-ethylhexyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Dioxaborinane Moieties: The dioxaborinane groups can be introduced through a reaction between the fluorene derivative and boronic acid or boronic ester in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can convert the dioxaborinane moieties to boronic acids or boronic esters.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Boronic acids or boronic esters.
Substitution: Various alkyl or aryl-substituted fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Electronics: The compound is used in the development of OLEDs and OPVs due to its excellent electron-transporting properties.
Catalysis: It can serve as a ligand in transition metal-catalyzed reactions.
Biology
Fluorescent Probes: The compound’s fluorescent properties make it useful in biological imaging and as a fluorescent probe in various assays.
Medicine
Drug Delivery: Its ability to form stable complexes with various drugs makes it a potential candidate for drug delivery systems.
Industry
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The compound exerts its effects primarily through its ability to transport electrons efficiently. The fluorene core provides a rigid, planar structure that facilitates electron delocalization, while the dioxaborinane moieties enhance solubility and processability. The molecular targets include various electron-accepting and electron-donating materials in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Bis(2-ethylhexyl)-9H-fluorene: Lacks the dioxaborinane moieties but shares the fluorene core.
2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene: Contains bromine substituents instead of dioxaborinane groups.
2,2’-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborolane): Similar structure but with dioxaborolane instead of dioxaborinane.
Uniqueness
The presence of dioxaborinane moieties in “2,2’-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane)” imparts unique solubility and electronic properties, making it particularly suitable for applications in organic electronics.
Eigenschaften
Molekularformel |
C35H52B2O6 |
|---|---|
Molekulargewicht |
590.4 g/mol |
IUPAC-Name |
2-[7-(1,3,2-dioxaborinan-2-yloxy)-9,9-bis(2-ethylhexyl)fluoren-2-yl]oxy-1,3,2-dioxaborinane |
InChI |
InChI=1S/C35H52B2O6/c1-5-9-13-27(7-3)25-35(26-28(8-4)14-10-6-2)33-23-29(42-36-38-19-11-20-39-36)15-17-31(33)32-18-16-30(24-34(32)35)43-37-40-21-12-22-41-37/h15-18,23-24,27-28H,5-14,19-22,25-26H2,1-4H3 |
InChI-Schlüssel |
YEMRKPSPAXPCOJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCCO1)OC2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)OB5OCCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13075291.png)
![9,9'-Spirobi[fluorene]-2,2'-diol](/img/structure/B13075305.png)
![Furo[3,2-c]pyridine-2-carboxamide](/img/structure/B13075309.png)
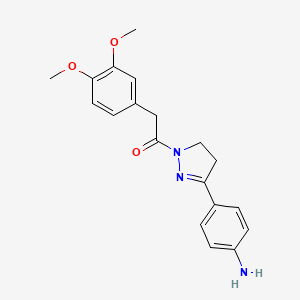
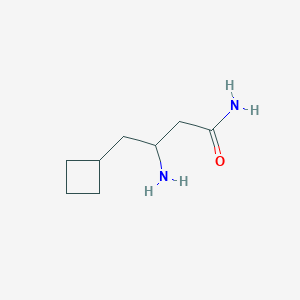
![(6R,7R)-Benzhydryl7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13075331.png)
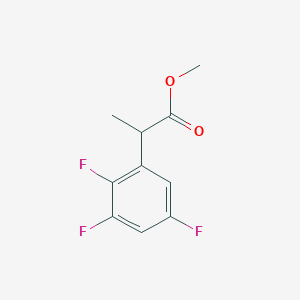
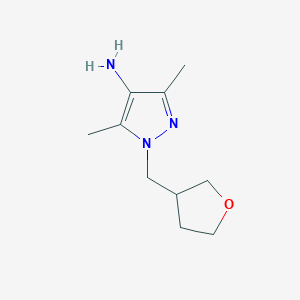
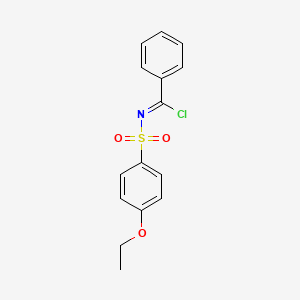
![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13075375.png)
![[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B13075376.png)

![7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13075388.png)
![3-Chloroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13075390.png)
